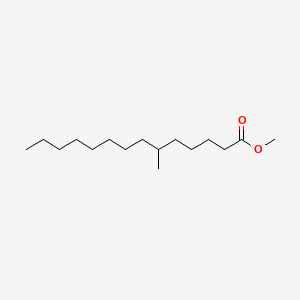

Methyl 6-methyltetradecanoate

Description

Contextualization of Methyl 6-methyltetradecanoate within Branched-Chain Fatty Acid Methyl Esters (BCFAMEs)

This compound is a specific example of a BCFAME. It is the methyl ester of 6-methyltetradecanoic acid, a saturated fatty acid with a 14-carbon backbone (tetradecanoic acid) and a methyl group attached to the sixth carbon. This seemingly minor structural variation places it within the diverse family of BCFAs, which are found in various organisms, particularly bacteria. frontiersin.org The position of the methyl branch along the carbon chain is a key determinant of the molecule's properties and biological function.

Historical Perspective on the Study of Branched-Chain Lipids

The study of branched-chain lipids dates back to the mid-20th century with the discovery of these unique fatty acids in bacteria. Initially, their presence was noted as a curiosity, a deviation from the straight-chain fatty acids that predominate in most plants and animals. Early research focused on their identification and structural elucidation, primarily in microorganisms like Bacillus subtilis. dellait.com The development of advanced analytical techniques, especially GC-MS, in the latter half of the 20th century, was pivotal in expanding the understanding of the diversity and distribution of BCFAs in nature. nih.govacs.org Research in the late 20th and early 21st centuries began to uncover the significant roles these lipids play in microbial physiology, particularly in maintaining membrane fluidity. dellait.comnih.govacs.org

Significance of Branched-Chain Fatty Acid Research in Biological Systems

The significance of BCFAs in biological systems is multifaceted and extends beyond their structural role in bacterial membranes. Research has demonstrated their involvement in a variety of biological processes:

Membrane Fluidity and Adaptation: In bacteria, BCFAs are crucial for regulating membrane fluidity, which is essential for survival in diverse environmental conditions, such as low temperatures. frontiersin.orgnih.govacs.org The branched structure disrupts the tight packing of fatty acid chains, thereby increasing membrane fluidity. nih.govacs.org

Human Health and Disease: BCFAs are present in the human diet, primarily from ruminant products like dairy and meat, and are also produced by gut microbiota. dellait.commdpi.com Emerging research suggests their potential involvement in metabolic health, with studies indicating possible anti-inflammatory, anti-cancer, and lipid-lowering properties. nih.govacs.org They have been identified in human tissues and fluids, including the vernix caseosa, which protects the skin of newborns. mdpi.com

Bacterial Signaling: In some bacteria, BCFAs or their precursors are involved in the synthesis of signaling molecules that regulate processes like virulence and antibiotic production. frontiersin.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

1295648-07-5 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.43 |

IUPAC Name |

methyl 6-methyltetradecanoate |

InChI |

InChI=1S/C16H32O2/c1-4-5-6-7-8-9-12-15(2)13-10-11-14-16(17)18-3/h15H,4-14H2,1-3H3 |

InChI Key |

BRFSXNAQUIUAKU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(C)CCCCC(=O)OC |

Origin of Product |

United States |

Natural Occurrence and Distribution of Methyl 6 Methyltetradecanoate

Presence in Prokaryotic Systems

Branched-chain fatty acids are crucial components of the cell membranes in many bacteria, influencing membrane fluidity and adaptation to various environmental conditions. Their synthesis often involves primers derived from branched-chain amino acids like leucine (B10760876), isoleucine, and valine. wikipedia.orginflibnet.ac.in

Bacterial Species and Strains

A review of scientific databases and literature indicates a lack of specific identification of Methyl 6-methyltetradecanoate in bacterial species. While other isomers, such as Methyl 12-methyltetradecanoate and Methyl 13-methyltetradecanoate, are recognized as components of bacterial lipids and are sometimes used as biomarkers, the 6-methyl isomer has not been similarly reported. nih.gov For example, research on the bacterium Pseudomonas resinovorans has shown its ability to produce methyl-branched polymers from substrates like 13-methyltetradecanoic acid, but this does not confirm the natural presence of the 6-methyl isomer. nih.gov

Archaeal Organisms

The cell membranes of archaea are distinct from bacteria, often composed of isoprenoid ethers rather than fatty acid esters. While they possess unique lipid structures adapted to extreme environments, current research does not indicate the presence of this compound as a component of archaeal lipidomes.

Role in Microbial Lipidomes

Given the absence of documented natural occurrence, the specific role of this compound in microbial lipidomes remains uncharacterized. In general, the position of methyl branching in fatty acids can significantly affect the physical properties of microbial membranes, such as their fluidity and thermal stability. However, without confirmed identification, any potential role for the 6-methyl isomer is purely theoretical.

Occurrence in Eukaryotic Systems (Non-Human)

In eukaryotes, fatty acid metabolism is diverse, contributing to energy storage, cell structure, and signaling.

Invertebrate Organisms (e.g., Insects, Marine Invertebrates)

Analysis of lipids in various invertebrate species has identified numerous fatty acid methyl esters. However, specific evidence for the natural occurrence of this compound in insects or marine invertebrates is not found in the available scientific literature. Studies on marine sponges, for instance, have revealed other related compounds like (+/-)-2-methoxy-13-methyltetradecanoic acid, but not the 6-methyl isomer. nih.gov

Plant Metabolites and Phytochemistry

Plants produce a vast array of fatty acids and their derivatives. While common straight-chain and some branched-chain fatty acids are well-documented plant metabolites, there is no specific mention of this compound being isolated from plant sources in reviewed phytochemical studies.

Data on Natural Occurrence of this compound

The following table summarizes the findings on the natural distribution of this compound based on a review of available scientific literature.

| Biological System | Finding |

| Prokaryotic Systems | |

| Bacterial Species | Not documented in reviewed sources. |

| Archaeal Organisms | Not documented in reviewed sources. |

| Eukaryotic Systems (Non-Human) | |

| Invertebrate Organisms | Not documented in reviewed sources. |

| Plant Metabolites | Not documented in reviewed sources. |

No Specific Data Available for this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is a lack of specific information available for the chemical compound This compound to generate the requested article. The stringent requirement to focus solely on this specific isomer and adhere to the detailed outline cannot be met with the currently accessible research findings.

Searches for the natural occurrence, distribution, and environmental presence of this compound did not yield specific results. While data is available for the parent compound, Methyl tetradecanoate (B1227901), and other branched-chain isomers such as Methyl 12-methyltetradecanoate and Methyl 13-methyltetradecanoate, information pertaining specifically to the 6-methyl isomer is absent from the reviewed sources.

Consequently, the following sections and subsections of the requested article outline could not be populated with scientifically accurate and specific content:

Contributions from Microbial Symbionts:No studies were found that identify this compound as a metabolite produced by microbial symbionts. Research on fatty acid methyl esters from microbial sources has identified other related compounds, but not the 6-methyl isomer.

Environmental Presence and Ecological Niches

Environmental Presence and Ecological Niches

Sediment and Soil Biogeochemistry:While studies on soil and sediment chemistry often analyze for fatty acid methyl esters as biomarkers, no records specifically identify this compound.

Due to the absence of specific research findings for this compound, the creation of a thorough and informative article as per the user's request is not possible at this time. To do so would require speculation or the inclusion of information on related but distinct chemical compounds, which would violate the explicit instructions provided.

Biosynthetic Pathways and Enzymology of Methyl 6 Methyltetradecanoate

Precursor Utilization and Elongation Mechanisms

The construction of the carbon backbone of 6-methyltetradecanoate relies on a specialized fatty acid synthase (FAS) system that utilizes a standard primer but incorporates a modified extender unit at a specific step in the elongation cycle.

Branched-Chain Fatty Acid Synthesis Initiation

The initiation of fatty acid synthesis determines the nature of the carbon chain's terminus. In many bacteria, branched-chain fatty acids (BCFAs) are major components of membrane lipids. nih.govnih.gov Their synthesis typically begins with short-chain branched acyl-CoA primers derived from the catabolism of branched-chain amino acids (BCAAs). wikipedia.orgnih.govoup.com

Iso-series: Primers like isobutyryl-CoA (from valine) and isovaleryl-CoA (from leucine) lead to fatty acids with a methyl branch at the penultimate (iso) position. oup.comfrontiersin.org

Anteiso-series: The primer 2-methylbutyryl-CoA, derived from isoleucine, initiates the synthesis of fatty acids with a methyl branch at the antepenultimate (anteiso) position. wikipedia.orgoup.comfrontiersin.org

However, the synthesis of methyl 6-methyltetradecanoate does not follow this canonical initiation pattern. The methyl group is not near the terminus of the chain, indicating that a standard, unbranched primer such as acetyl-CoA is used for initiation. The branch is introduced later, during the elongation process, through the incorporation of a specialized extender unit. beilstein-journals.org

Table 1: Common Precursors for Branched-Chain Fatty Acid Synthesis

| Precursor Amino Acid | Derived Primer | Resulting Fatty Acid Series |

| Valine | Isobutyryl-CoA | Iso (even-numbered) |

| Leucine (B10760876) | Isovaleryl-CoA | Iso (odd-numbered) |

| Isoleucine | 2-Methylbutyryl-CoA | Anteiso (odd-numbered) |

| None (Standard) | Acetyl-CoA | Straight-chain or Internally-branched |

Data compiled from multiple sources. nih.govoup.comoup.comfrontiersin.org

Elongation Steps and Chain Length Determination

The elongation of the fatty acid chain is an iterative process catalyzed by a Fatty Acid Synthase (FAS) system, which can be a large multifunctional protein (Type I FAS) or a series of discrete, individual enzymes (Type II FAS). nih.govnih.govresearchgate.net Each elongation cycle adds two carbon atoms to the growing acyl chain and involves four core reactions: condensation, reduction, dehydration, and a second reduction. researchgate.netresearchgate.net

The key to forming 6-methyltetradecanoate is the selective incorporation of a methyl-substituted extender unit, methylmalonyl-CoA, instead of the usual malonyl-CoA, at a specific point in the elongation process. beilstein-journals.org For a C14 fatty acid with a methyl group at C-6, the process would proceed as follows:

Initiation: Acetyl-CoA primes the synthesis.

Elongation Cycle 1: Condensation with malonyl-CoA yields a C4 chain.

Elongation Cycle 2: Condensation with malonyl-CoA yields a C6 chain.

Branch-Forming Elongation Cycle 3: The C6 acyl chain condenses with methylmalonyl-CoA . This adds a three-carbon unit, but one carbon is lost as CO2, resulting in a two-carbon extension with a methyl branch. The product is an 8-carbon chain with a methyl group at the C-2 position of the newly added unit.

Subsequent Elongation: Three more standard elongation cycles using malonyl-CoA extend the chain to its final 14-carbon length. The methyl group originally introduced now resides at the C-6 position relative to the carboxyl end.

Chain length determination is a crucial regulatory step, governed by the competition between the elongating β-ketoacyl-ACP synthase (KS) domains and chain-terminating enzymes, typically thioesterases (TEs). exlibrisgroup.comnih.gov A thioesterase with specificity for C14-acyl-ACP would cleave the completed 6-methyltetradecanoyl chain from the acyl carrier protein (ACP), terminating synthesis and releasing 6-methyltetradecanoic acid. springermedizin.descispace.com

Methylation Mechanisms in Branched-Chain Fatty Acid Methyl Ester Biosynthesis

Two distinct methylation events are required to produce this compound. The first introduces the internal methyl branch onto the carbon backbone, while the second modifies the completed fatty acid to form a methyl ester.

Substrate Specificity of Methyltransferases

The term "methyltransferase" can apply to two different steps in this pathway.

Internal Branch Formation: The primary mechanism for introducing the internal methyl group involves the fatty acid synthase itself, specifically the β-ketoacyl-ACP synthase (KAS) domain. This enzyme domain must exhibit relaxed substrate specificity, allowing it to recognize and utilize methylmalonyl-CoA as an extender unit in addition to the standard malonyl-CoA. This mechanism is well-documented in the biosynthesis of polyketides, which are structurally related to fatty acids. beilstein-journals.org An alternative, though less common, mechanism in fatty acid synthesis could involve a separate S-adenosyl methionine (SAM)-dependent methyltransferase that methylates a standard malonyl-CoA unit either before or during its incorporation. beilstein-journals.org

Ester Formation: The final esterification of the free carboxylic acid is catalyzed by a dedicated Fatty Acid Methyltransferase (FAMT). beilstein-journals.orgasm.org These enzymes use S-adenosylmethionine (SAM) as the methyl donor. Research has identified bacterial FAMTs that convert free fatty acids into FAMEs. asm.org The substrate specificity of these enzymes can vary; some show a preference for fatty acids of a particular chain length or with other modifications, such as hydroxyl groups. asm.org For the production of this compound, a FAMT capable of efficiently methylating a C14 branched-chain fatty acid would be required.

Stereochemical Control of Methylation

The introduction of the methyl group at the C-6 position creates a chiral center. The stereochemical outcome of this branching is precisely controlled by the enzymatic machinery.

The stereochemistry is determined during the condensation reaction catalyzed by the KAS domain of the fatty acid synthase. It depends on two factors:

The stereoisomer of the methylmalonyl-CoA precursor ((2R)- or (2S)-methylmalonyl-CoA) that is selected by the enzyme.

The stereochemical course of the Claisen condensation reaction (i.e., whether it proceeds with inversion or retention of configuration at the C-2 of the extender unit).

Studies on analogous polyketide synthase (PKS) systems, which also utilize methylmalonyl-CoA, have shown that the acyltransferase (AT) domains of the synthase are highly specific for one stereoisomer of the extender unit. beilstein-journals.org The subsequent condensation reaction typically proceeds with a defined stereochemical outcome, ensuring that the resulting methyl branch has a consistent (R) or (S) configuration in the final product. beilstein-journals.org While direct studies on 6-methyltetradecanoate are limited, the principles established in PKS and other fatty acid biosynthetic systems suggest a similar high degree of stereochemical control. beilstein-journals.orgresearchgate.net

Enzymatic Systems Involved in this compound Formation

The complete biosynthesis of this compound requires a suite of enzymes working in a coordinated pathway.

Table 2: Key Enzymatic Systems in this compound Biosynthesis

| Enzyme/System | Abbreviation | Function in Pathway |

| Acetyl-CoA Carboxylase | ACC | Catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, the primary extender unit for fatty acid synthesis. nih.govresearchgate.net |

| Propionyl-CoA Carboxylase | PCC | Catalyzes the carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA, a precursor for the branched extender unit. |

| Methylmalonyl-CoA Epimerase | Interconverts (S)- and (R)-methylmalonyl-CoA, providing the correct stereoisomer required by the FAS. | |

| Fatty Acid Synthase | FAS (Type I or II) | The core machinery for chain elongation. Key domains include: Acyl Carrier Protein (ACP), β-Ketoacyl Synthase (KAS), Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER). The KAS domain must be capable of utilizing methylmalonyl-CoA. nih.govresearchgate.net |

| Thioesterase | TE | Catalyzes the hydrolysis of the bond between the completed C14 acyl chain and the ACP, terminating synthesis and releasing the free fatty acid. exlibrisgroup.comscispace.com |

| Fatty Acid Methyltransferase | FAMT | Catalyzes the final methylation of the carboxyl group of 6-methyltetradecanoic acid, using SAM as the methyl donor, to produce the final methyl ester product. beilstein-journals.orgasm.org |

Characterization of Key Biosynthetic Enzymes

The formation of the 6-methyltetradecanoyl backbone is likely accomplished by a Type II fatty acid synthase (FAS) system, which is common in bacteria and involves several discrete, monofunctional enzymes. The introduction of a methyl group at an even-numbered position, such as C-6, points towards a specific mechanism during the elongation phase.

Fatty Acid Synthase (FAS) Complex : The core machinery responsible for building the carbon chain. In bacteria, this is typically a Type II system where each reaction is catalyzed by a separate enzyme. The process involves a cycle of condensation, reduction, dehydration, and a second reduction. jmb.or.krwikipedia.org

β-Ketoacyl-ACP Synthase (KAS) : This enzyme class catalyzes the key chain elongation step. For a branch to be introduced at the C-6 position, it is hypothesized that a specialized KAS enzyme incorporates a methylmalonyl-CoA extender unit instead of the usual malonyl-CoA unit during the third elongation cycle. The standard FAS machinery would have already assembled a 6-carbon chain (hexanoyl-ACP), and the addition of a methylmalonyl-CoA-derived three-carbon unit (with one being the methyl branch) would result in a 9-carbon chain with a methyl group at the eventual C-6 position after subsequent reduction. In some bacteria, the selective incorporation of methylmalonyl-CoA at a specific elongation step is a known mechanism for creating internally branched fatty acids. acs.org

Enzymes of the FAS Elongation Cycle : Following the condensation by KAS, the cycle is completed by:

β-Ketoacyl-ACP Reductase (FabG) : Reduces the β-keto group.

β-Hydroxyacyl-ACP Dehydratase (FabZ/FabA) : Removes a molecule of water.

Enoyl-ACP Reductase (FabI) : Reduces the double bond to form a saturated acyl-ACP, now two carbons longer. jmb.or.kr

Acyltransferase/Methyltransferase : The final step is the esterification of the completed 6-methyltetradecanoic acid. This can occur via two primary enzymatic routes:

An Alcohol Acyltransferase (AAT) could catalyze the transfer of the 6-methyltetradecanoyl group from its CoA or ACP thioester to methanol (B129727). nih.gov

An S-adenosyl-L-methionine (SAM)-dependent methyltransferase could directly methylate the free carboxyl group of 6-methyltetradecanoic acid, using SAM as the methyl donor. nih.gov

Cofactor Requirements for Enzymatic Activity

The enzymatic reactions proposed for the biosynthesis of this compound are dependent on specific cofactors for their activity. These molecules act as carriers of chemical groups or as electron donors.

Acyl Carrier Protein (ACP) : A crucial protein that acts as a scaffold, holding the growing fatty acid chain via a phosphopantetheine prosthetic group and presenting it to the various enzymes of the FAS complex. wikipedia.org

NADPH : Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (in its reduced form, NADPH) serves as the primary reductant (electron donor) for both the β-ketoacyl-ACP reductase and enoyl-ACP reductase steps in the fatty acid synthesis cycle. jmb.or.krwikipedia.org

S-adenosyl-L-methionine (SAM) : If the final esterification step is catalyzed by a methyltransferase, SAM is required as the donor of the methyl group. nih.gov

Coenzyme A (CoA) : Required for the activation of precursor molecules. For instance, the branched-chain α-keto acid dehydrogenase (BCKD) complex, which generates primers for other types of BCFAs, requires CoA-SH as a cofactor. frontiersin.org While not a direct primer for a C-6 branch, CoA is central to the metabolism that provides the building blocks.

Thiamine Pyrophosphate (TPP) : Acts as a cofactor for decarboxylase enzymes, such as the branched-chain α-keto acid decarboxylase (BCKA), which is involved in generating primers for iso- and anteiso- BCFAs. frontiersin.org

Table 1: Proposed Key Enzymes and Their Required Cofactors

| Enzyme/System | Proposed Role in Biosynthesis | Required Cofactors/Prosthetic Groups |

|---|---|---|

| Fatty Acid Synthase (FAS) II System | Elongation of the carbon backbone | Acyl Carrier Protein (ACP) |

| β-Ketoacyl-ACP Synthase (KAS) | Condensation of extender units | - |

| β-Ketoacyl-ACP Reductase (FabG) | First reduction step in elongation | NADPH |

| Enoyl-ACP Reductase (FabI) | Second reduction step in elongation | NADPH |

| Methyltransferase | Final esterification of fatty acid | S-adenosyl-L-methionine (SAM) |

| Alcohol Acyltransferase (AAT) | Alternative final esterification | Methanol (as substrate) |

Genetic Regulation of Biosynthetic Processes

The production of this compound would be tightly controlled at the genetic level to ensure it is synthesized in appropriate amounts and at the correct times. This regulation involves controlling the expression of the biosynthetic genes.

Gene Expression Profiling of Biosynthetic Enzymes

While specific gene expression profiles for this compound synthesis are not documented, studies on other branched-chain and straight-chain fatty acids provide a model for what would be expected. Gene expression profiling, typically using methods like quantitative real-time PCR (qRT-PCR) or RNA-seq, would measure the abundance of mRNA transcripts for the genes encoding the key enzymes.

FAS Gene Expression : The expression of genes encoding the FAS system components (fabG, fabI, acpP, etc.) is fundamental. In many bacteria, these genes are essential and may be constitutively expressed, but their levels can be modulated by various signals.

Expression of Branch-Introducing Enzymes : The expression of the specific KAS gene responsible for incorporating methylmalonyl-CoA would likely be a key regulatory point. Its expression might be induced by specific environmental conditions or developmental stages.

Regulation by Precursors and Products : Studies on other BCFAs in hepatocytes and adipocytes have shown that the presence of these fatty acids can alter the expression of key metabolic genes like FASN (Fatty Acid Synthase) and SREBP1 (Sterol Regulatory Element Binding Protein 1). nih.govresearchgate.netnih.gov It is plausible that this compound or its precursors could similarly act as signaling molecules to create a feedback loop, modulating the expression of the very genes that synthesize it. For example, high levels of the product might lead to the downregulation of the biosynthetic genes to prevent overaccumulation.

Regulatory Networks Controlling this compound Production

The expression of biosynthetic genes is governed by complex regulatory networks, often orchestrated by transcription factors that respond to internal metabolic cues and external environmental signals.

Transcription Factors : In bacteria, transcription factors from families like the TetR-family or FadR are known to bind to fatty acids or their acyl-CoA derivatives and subsequently regulate the expression of genes involved in fatty acid metabolism. nih.gov A specific regulator could potentially control an operon containing the genes for this compound synthesis.

Two-Component Systems : In organisms like Bacillus subtilis, a two-component system involving a sensor kinase (DesK) and a response regulator (DesR) controls the expression of fatty acid desaturases in response to changes in membrane fluidity caused by temperature shifts. wikipedia.org A similar system could potentially regulate the production of specific BCFAs like this compound to maintain optimal membrane characteristics.

Global Metabolic Regulators : In eukaryotes, master regulators of lipid metabolism, such as SREBPs , control the transcription of a wide array of genes involved in fatty acid and cholesterol synthesis. nih.gov Research in C. elegans has linked a SREBP homolog, LPD-1, to the regulation of genes (elo-5, elo-6) essential for the synthesis of monomethyl-branched chain fatty acids (mmBCFAs). plos.org This suggests that in a eukaryotic producer, a similar master regulatory pathway would likely govern the expression of the necessary enzymes.

Table 2: Potential Regulatory Elements for this compound Production

| Regulatory Element | Type | Probable Function |

|---|---|---|

| TetR-like Regulator | Transcription Factor | Binds fatty acid intermediates; typically represses gene expression until the ligand is present. nih.gov |

| Two-Component System | Signal Transduction Pathway | Senses environmental stimuli (e.g., temperature) and modifies gene expression via a response regulator. wikipedia.org |

| SREBP Homolog | Transcription Factor (Eukaryotic) | Master regulator of lipid metabolism; activates transcription of genes for fatty acid synthesis. nih.govplos.org |

Metabolic Fate and Biotransformation of Methyl 6 Methyltetradecanoate

Catabolic Pathways in Biological Systems

The initial and crucial step in the metabolism of Methyl 6-methyltetradecanoate is its hydrolysis into methanol (B129727) and the free fatty acid, 6-methyltetradecanoic acid. This is followed by the catabolism of the branched-chain fatty acid.

The degradation of 6-methyltetradecanoic acid is expected to proceed through a combination of α-oxidation and β-oxidation, pathways that are essential for the breakdown of fatty acids with methyl branches. nih.govwikipedia.org The position of the methyl group on the carbon chain dictates the specific oxidative pathway.

For 6-methyltetradecanoic acid, the methyl group is not on the β-carbon, which would typically block β-oxidation. Therefore, it is likely to undergo several cycles of β-oxidation until the methyl branch is near the carboxyl group, at which point α-oxidation may be required. nih.govlibretexts.org

β-Oxidation: This process occurs in the mitochondria and peroxisomes, systematically shortening the fatty acid chain by two-carbon units to produce acetyl-CoA. wikipedia.orgnih.gov For 6-methyltetradecanoic acid, β-oxidation would proceed from the carboxyl end.

α-Oxidation: This pathway, occurring in the peroxisomes, removes a single carbon from the carboxyl end of the fatty acid. wikipedia.orgnepjol.info It is particularly important for fatty acids with a methyl group on the β-carbon, such as phytanic acid, as this branch blocks the action of β-oxidation enzymes. nepjol.infonih.gov While the methyl group in 6-methyltetradecanoic acid is not at the β-position, α-oxidation could become relevant after several cycles of β-oxidation bring the branch closer to the carboxyl end.

The degradation of branched-chain fatty acids like 6-methyltetradecanoic acid is a complex process that ensures their complete breakdown for energy production. The interplay between β- and α-oxidation allows the cellular machinery to handle the structural challenge posed by the methyl branch. nih.gov

Table 1: Key Enzymes in the Catabolism of Branched-Chain Fatty Acids

| Enzyme Class | Function | Cellular Location |

| Esterases/Lipases | Hydrolysis of methyl ester to free fatty acid | Cytosol, various tissues |

| Acyl-CoA Synthetase | Activation of fatty acid to its CoA ester | Mitochondria, Peroxisomes |

| Acyl-CoA Dehydrogenase | First step of β-oxidation | Mitochondria, Peroxisomes |

| Phytanoyl-CoA Dioxygenase | Key enzyme in α-oxidation | Peroxisomes |

| Thiolase | Final step of β-oxidation, releases acetyl-CoA | Mitochondria, Peroxisomes |

Integration into Lipid Metabolism Networks

Once hydrolyzed to 6-methyltetradecanoic acid, this branched-chain fatty acid can be integrated into the broader lipid metabolism of the organism.

Fatty acids are fundamental building blocks for a variety of complex lipids. lsuhsc.edu It is plausible that 6-methyltetradecanoic acid can be activated to its CoA derivative, 6-methyltetradecanoyl-CoA, which can then be incorporated into various lipid classes, including:

Triglycerides: For energy storage.

Phospholipids: As structural components of cell membranes.

Cholesteryl esters: For cholesterol transport and storage.

The presence of the methyl branch may influence the physical properties of the lipids into which it is incorporated, potentially affecting membrane fluidity and lipid packing. semanticscholar.org

Excess fatty acids are typically stored as triglycerides within lipid droplets in adipose tissue and other cell types. nih.govresearchgate.net It is expected that 6-methyltetradecanoic acid, following its conversion to the free fatty acid and subsequent esterification to glycerol, would be stored in these lipid droplets. The mobilization of this stored fatty acid would be regulated by hormone-sensitive lipase (B570770), which hydrolyzes triglycerides to release free fatty acids into the bloodstream for use by other tissues. oregonstate.education

Microbial Degradation and Transformation Studies

Microorganisms possess diverse metabolic capabilities, including the ability to degrade a wide range of organic compounds. The microbial degradation of this compound would likely begin with the hydrolysis of the ester bond by microbial lipases or esterases, followed by the degradation of the resulting 6-methyltetradecanoic acid.

Studies on the microbial degradation of branched-chain alkanes, such as pristane (B154290) (2,6,10,14-tetramethylpentadecane), provide a model for how 6-methyltetradecanoic acid might be catabolized. researchgate.netnih.gov Bacteria capable of degrading these compounds often employ a terminal oxidation pathway, converting the alkane to a fatty acid, which is then further degraded. tandfonline.comresearchgate.net

The degradation of 6-methyltetradecanoic acid by microorganisms would likely follow similar oxidative pathways as described in biological systems, involving β-oxidation and potentially α-oxidation to overcome the methyl branch. bohrium.com Various bacterial genera, including Pseudomonas and Rhodococcus, have been shown to degrade branched-chain hydrocarbons and fatty acids. nih.govoup.com

Table 2: Potential Microbial Genera Involved in Branched-Chain Fatty Acid Degradation

| Microbial Genus | Known Metabolic Capabilities |

| Pseudomonas | Degradation of a wide range of hydrocarbons, including branched alkanes. researchgate.net |

| Rhodococcus | Known for its ability to degrade recalcitrant organic compounds, including branched alkanes. |

| Bacillus | Some species are known to produce lipases and degrade fatty acids. |

| Acinetobacter | Can utilize alkanes as a sole carbon and energy source. |

Environmental Bioremediation Potential

The environmental bioremediation of this compound is largely dependent on the ability of microorganisms to recognize and metabolize this branched-chain ester. The methyl branch on the sixth carbon of the tetradecanoate (B1227901) chain poses a challenge to the typical β-oxidation pathway, which is the primary mechanism for straight-chain fatty acid degradation. Consequently, microorganisms possessing alternative degradation pathways, such as α-oxidation, are crucial for its breakdown.

The initial step in the bioremediation of this compound likely involves the hydrolysis of the ester bond by esterase enzymes, yielding methanol and 6-methyltetradecanoic acid. The resulting branched-chain fatty acid is then subject to further microbial degradation.

The α-oxidation pathway is a key mechanism for the metabolism of β-methylated fatty acids and is relevant for fatty acids with methyl branches at other positions that hinder β-oxidation. wikipedia.orglibretexts.orgmicrobenotes.com This pathway involves the removal of one carbon atom at a time from the carboxyl end of the fatty acid. In the context of 6-methyltetradecanoic acid, α-oxidation would proceed through a series of enzymatic steps, likely occurring within the peroxisomes of eukaryotic microorganisms or the cytoplasm of prokaryotes. wikipedia.orglibretexts.org

Key Enzymatic Steps in the Postulated α-Oxidation of 6-methyltetradecanoic acid:

| Step | Reaction | Enzyme Family | Probable Location |

| 1 | Activation of the fatty acid to its CoA ester | Acyl-CoA synthetase | Cytoplasm/Peroxisome |

| 2 | Hydroxylation of the α-carbon | Fatty acid α-hydroxylase | Peroxisome |

| 3 | Oxidative decarboxylation | 2-hydroxyphytanoyl-CoA lyase (or similar) | Peroxisome |

| 4 | Further oxidation to a shorter-chain fatty acid | Aldehyde dehydrogenase | Peroxisome |

This table presents a hypothetical pathway based on known α-oxidation mechanisms.

Microorganisms from the genus Pseudomonas have been shown to be capable of degrading saturated methyl-branched fatty acids. nih.gov Strains of Pseudomonas may initiate the degradation of alkanes and related compounds through the action of alkane hydroxylases. nih.gov The presence of such enzymatic systems suggests their potential role in the initial oxidation of the alkyl chain of this compound. The degree of branching in alkyl side chains can affect the rate of biodegradation, with more highly branched structures sometimes exhibiting greater recalcitrance. nih.govdntb.gov.ua

Co-metabolism and Synergistic Degradation

The complete mineralization of this compound in the environment is often enhanced through co-metabolism and the synergistic activities of microbial consortia.

Co-metabolism is a process where microorganisms, while growing on one substrate (a primary or growth substrate), fortuitously degrade another compound (a co-substrate) that they are unable to use as a sole source of carbon and energy. nih.gov In the case of this compound, its degradation may be facilitated in the presence of more readily available carbon sources, such as n-alkanes. Microorganisms like Pseudomonas and Acinetobacter species have been observed to co-metabolically degrade methyl tert-butyl ether (MTBE) in the presence of n-alkanes (C5-C8). nih.govnih.gov This suggests that the enzymes induced for alkane degradation may also have activity towards methyl esters like this compound.

Potential Co-metabolic Scenarios for this compound Degradation:

| Primary Substrate | Microbial Genus | Potential Effect on this compound |

| n-Alkanes (e.g., pentane, octane) | Pseudomonas, Acinetobacter | Induction of monooxygenase or other enzymes that can fortuitously oxidize the methyl ester. nih.govnih.gov |

| Simple Sugars (e.g., glucose) | Various Bacteria & Fungi | General metabolic activity may support the production of broad-specificity enzymes capable of initial ester hydrolysis. |

This table provides illustrative examples of potential co-metabolic relationships.

Synergistic Degradation by microbial consortia involves the cooperative action of different microbial species to achieve the complete breakdown of a complex compound that may not be degradable by any single species alone. nih.gov In a consortium, different members may carry out different steps of the degradation pathway. For instance, one group of bacteria might be responsible for the initial hydrolysis of this compound, while another group specializes in the degradation of the resulting 6-methyltetradecanoic acid via α-oxidation or other pathways. A third group could then metabolize the intermediate products.

Biological and Ecological Functions of Methyl 6 Methyltetradecanoate

Physiological Roles in Producing Organisms (Non-Human)

Energy Storage and Carbon Reservoirs

Further research would be required to elucidate the specific biological and ecological significance of Methyl 6-methyltetradecanoate.

Stress Response and Adaptation Mechanisms

The presence of branched-chain fatty acids, such as the 6-methyltetradecanoic acid moiety of this compound, is a key mechanism for adaptation to environmental stress in many bacteria. These adaptations are primarily centered around maintaining the integrity and functionality of the cell membrane under fluctuating environmental conditions.

Alterations in the fatty acid composition of the cell membrane are a critical adaptive response to environmental stressors. etsu.edu Bacteria, in particular, modify their membrane lipid profiles to maintain optimal fluidity, a state essential for the proper function of membrane-embedded proteins involved in transport, signaling, and energy transduction. researchgate.net

The introduction of methyl branches into the fatty acid chains, as seen in 6-methyltetradecanoic acid, disrupts the tight packing of the lipid acyl chains. This disruption lowers the phase transition temperature of the membrane, thereby increasing its fluidity. This is a crucial adaptation mechanism in response to low temperatures. Several psychrophilic (cold-loving) bacterial strains have been found to increase their content of unsaturated and branched-chain fatty acids to thrive at low temperatures. nih.gov

Conversely, under conditions of high temperature or exposure to certain chemicals like biofuels, which can increase membrane fluidity to dangerous levels, bacteria may alter their fatty acid composition to create a more rigid membrane. While the direct response involving this compound is not documented, the general principle of homeoviscous adaptation suggests that the relative abundance of such branched-chain esters could be modulated to maintain membrane stability. etsu.eduetsu.edu

In some bacteria, the synthesis of BCFAs is linked to the metabolism of branched-chain amino acids (BCAAs). For instance, the metabolism of leucine (B10760876) and valine can provide the primers for the synthesis of iso-branched fatty acids. researchgate.net This connection highlights a metabolic pathway that can be regulated in response to nutritional and environmental cues to produce fatty acids necessary for adaptation.

Table 1: Role of Branched-Chain Fatty Acids in Bacterial Stress Adaptation

| Stressor | Adaptive Change in BCFA Profile | Consequence for Cell Membrane | Organism/Context Example |

| Low Temperature | Increased proportion of BCFAs and unsaturated fatty acids. nih.gov | Increased fluidity to counteract cold-induced rigidity. nih.gov | Psychrophilic bacteria in sea ice. nih.gov |

| High Temperature | Potentially decreased proportion of BCFAs relative to straight-chain fatty acids. | Increased rigidity to maintain integrity. | General principle of homeoviscous adaptation. etsu.edu |

| Acidic pH | Presence of a membrane monolayer composed primarily of GDGTs in some archaea. | Enhanced stability in acidic environments. researchgate.net | Acidophilic archaea. researchgate.net |

| Biofuel Exposure | Alteration of fatty acid composition to counteract solvent effects. etsu.edu | Maintenance of membrane integrity and function. etsu.edu | Bacteria used in biofuel production. etsu.edu |

Interactions with Commensal and Pathogenic Microbial Communities (Non-Human Contexts)

This compound and related branched-chain fatty acid esters can play significant roles in mediating interactions within microbial communities, both commensal and pathogenic, in various non-human contexts. These interactions can be structural, functioning as key components of the cell envelope, or communicative, acting as semiochemicals.

Branched-chain fatty acids are major constituents of the cell membranes of many bacterial species, particularly Gram-positive bacteria. scielo.br For example, in Staphylococcus aureus, BCFAs are essential for membrane fluidity and viability. d-nb.info The specific composition of these fatty acids can influence the physical properties of the bacterial cell surface, thereby affecting how the bacterium interacts with its environment and with other organisms. In some cases, the fatty acid profile of a bacterium can be used as a taxonomic marker. caymanchem.com

Volatile organic compounds (VOCs), including fatty acid methyl esters, are known to be produced by bacteria and can act as signaling molecules in microbial interactions. beilstein-journals.orgresearchgate.netmdpi.com These volatile compounds can mediate both antagonistic and synergistic relationships between different microbial species. For instance, VOCs produced by rice rhizosphere bacteria have been shown to inhibit the growth of the fungal pathogen Rhizoctonia solani. researchgate.netmdpi.com While this compound has not been specifically identified in this context, the release of various FAMEs by bacteria suggests a potential role for such compounds in inter-species competition and communication. beilstein-journals.org

In some instances, FAMEs can act as kairomones, which are semiochemicals that benefit the receiver but not the emitter. For example, a blend of fatty acids and their methyl esters, including methyl tetradecanoate (B1227901), has been found to act as an oviposition stimulant for the mosquito Aedes aegypti. scielo.brnih.gov The bacteria present in the oviposition sites are thought to produce these chemical cues. nih.gov This illustrates how microbial production of FAMEs can influence the behavior of insects and other organisms in the ecosystem.

Furthermore, the fatty acid composition of a bacterium can influence its interactions with host organisms. In the context of pathogenic bacteria, the types of fatty acids in the cell envelope can affect the host's immune response. For example, in Staphylococcus aureus, the synthesis of BCFAs has been shown to reduce the activation of the host's innate immune system compared to the incorporation of host-derived unsaturated fatty acids. d-nb.info This suggests that the production of specific BCFAs could be a strategy for pathogens to evade host defenses.

Table 2: Documented and Potential Interactions Involving Branched-Chain Fatty Acid Methyl Esters in Microbial Communities

| Type of Interaction | Specific Compound(s) Mentioned | Interacting Organisms | Ecological Context/Function |

| Pathogen-Pathogen Inhibition | Benzoic acid ethyl ester, 3-methyl-butanoic acid, 2-ethyl-1-hexanol | Rice rhizosphere bacteria vs. Rhizoctonia solani | Antifungal activity through volatile organic compounds. researchgate.netmdpi.com |

| Insect-Microbe Communication | Methyl tetradecanoate (in a blend) | Aedes aegypti and bacteria in oviposition sites | Oviposition stimulant (kairomone). scielo.brnih.gov |

| Pathogen-Host Interaction | Branched-chain fatty acids (general) | Staphylococcus aureus and host | Modulation of host innate immune response. d-nb.info |

| Bacterial Taxonomy/Identification | iso- and anteiso-fatty acids | Various bacteria | Used as taxonomic markers. caymanchem.com |

Advanced Analytical Methodologies for Research on Methyl 6 Methyltetradecanoate

Chromatographic Techniques for Isomer Separation and Quantification

Chromatographic methods are fundamental for the separation of Methyl 6-methyltetradecanoate from complex mixtures containing other FAMEs, including its structural isomers. The choice of technique depends on the complexity of the sample matrix and the required resolution.

High-Resolution Gas Chromatography (HRGC) Coupled with Flame Ionization Detection (FID)

High-Resolution Gas Chromatography (HRGC) is a cornerstone technique for the analysis of volatile compounds like FAMEs. gcms.czrestek.com The use of long capillary columns, typically coated with polar stationary phases such as polyethylene (B3416737) glycol (e.g., Carbowax-type) or biscyanopropyl polysiloxane, provides high separation efficiency, which is essential for resolving isomeric compounds. gcms.czrestek.com

For the analysis of this compound, a non-polar or medium-polarity column can be effective in separating it from FAMEs with different chain lengths or degrees of unsaturation. The Flame Ionization Detector (FID) offers high sensitivity and a wide linear range for the quantification of hydrocarbons, making it a robust choice for determining the concentration of this compound. nih.govs4science.at The quantification is typically performed by comparing the peak area of the analyte to that of an internal or external standard. nih.gov While HRGC-FID is a powerful tool for quantification, the identification of peaks is based solely on retention time, which can be ambiguous in complex samples containing multiple isomers.

Table 1: Typical HRGC-FID Parameters for FAME Analysis

| Parameter | Value |

|---|---|

| Column | Fused silica (B1680970) capillary (e.g., 30-100 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | Medium-polarity (e.g., 50% cyanopropylphenyl) or polar (e.g., biscyanopropyl polysiloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 240 °C at 3-5 °C/min) |

| Detector | Flame Ionization Detector (FID) |

Multi-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

For exceptionally complex mixtures where co-elution of isomers is a significant challenge, Multi-Dimensional Gas Chromatography (GCxGC) offers superior separation power. gcms.czchula.ac.th This technique employs two columns with different stationary phases (orthogonal separation mechanisms) connected by a modulator. The first dimension column typically separates FAMEs based on boiling point, while the second, shorter column provides a rapid separation based on polarity.

In the context of this compound analysis, GCxGC can effectively separate it from other C15:0 isomers, such as iso- and anteiso-methyltetradecanoate, which may have very similar boiling points. nih.gov The resulting two-dimensional chromatogram provides a structured map of the sample components, significantly enhancing peak capacity and resolution. gcms.czchula.ac.th This allows for more confident identification and quantification of individual isomers, even at trace levels.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a powerful technique that bridges the gap between gas and liquid chromatography. nih.govnih.gov It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly well-suited for the separation of thermally labile and high-molecular-weight compounds. For FAME analysis, SFC can offer unique selectivity, often separating isomers based on their degree of unsaturation and chain length. nih.govrsc.org

The application of SFC for the separation of branched-chain FAMEs like this compound is an emerging area. By carefully selecting the stationary phase (e.g., silica or octadecylsilyl-bonded silica) and modifying the supercritical fluid with a co-solvent, it is possible to achieve separation of structural isomers. nih.govrsc.org SFC can be coupled with various detectors, including FID and mass spectrometry, for both quantification and identification. nih.gov

Mass Spectrometry Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification of this compound, providing information about its molecular weight and structure through fragmentation analysis.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

When coupled with gas chromatography (GC-MS), Electron Ionization (EI) is the most common ionization technique for FAME analysis. In EI, high-energy electrons bombard the analyte molecules, leading to the formation of a molecular ion (M+) and a series of characteristic fragment ions. libretexts.org The mass spectrum of a branched-chain FAME like this compound will exhibit a distinct fragmentation pattern that can be used to determine the position of the methyl branch. Cleavage adjacent to the branch point is a key diagnostic feature. nih.govnih.gov

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and a more prominent protonated molecular ion [M+H]+. nih.govresearchgate.net This is particularly useful for confirming the molecular weight of the compound, especially when the molecular ion is weak or absent in the EI spectrum. nih.gov CI can help to differentiate between isomers with the same nominal mass by providing clear molecular weight information.

Table 2: Expected Key EI-MS Fragment Ions for this compound

| m/z | Ion Identity | Description |

|---|---|---|

| 256 | [M]+ | Molecular Ion |

| 225 | [M-31]+ | Loss of methoxy (B1213986) group (-OCH3) |

| 129 | [CH3OCO(CH2)4CH(CH3)]+ | Cleavage at the C6-C7 bond (retaining the charge on the ester-containing fragment) |

| 115 | [CH3OCO(CH2)4C(CH3)]+ - H | Rearrangement ion |

| 87 | [CH3OCOCH2CH2]+ | McLafferty rearrangement |

| 74 | [CH3OCOHCH2]+• | McLafferty rearrangement product, characteristic of methyl esters |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural information by isolating a specific ion (e.g., the molecular ion or a primary fragment ion) and subjecting it to further fragmentation through collision-induced dissociation (CID). nih.govnih.gov This technique is exceptionally powerful for the unambiguous identification of branched-chain fatty acid isomers. nih.govnih.gov

For this compound, an MS/MS experiment would involve selecting the molecular ion (m/z 256) and then analyzing the resulting product ions. The fragmentation pattern in the MS/MS spectrum will provide detailed information about the location of the methyl branch, allowing for its differentiation from other methyltetradecanoate isomers. nih.govnih.gov This level of detail is often necessary for the definitive structural elucidation of FAMEs in complex biological samples. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). measurlabs.combioanalysis-zone.com Unlike low-resolution mass spectrometry which measures nominal mass (to the nearest whole number), HRMS can determine the mass to several decimal places. libretexts.org This precision allows for the calculation of a unique elemental formula, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁶O = 15.9949 amu). libretexts.org

For this compound, with the molecular formula C₁₆H₃₂O₂, the theoretical exact mass can be calculated with high precision. This calculated mass is then compared to the experimentally measured mass from the HRMS instrument. A low mass error, typically within a few parts per million (ppm), provides strong evidence for the compound's elemental composition and identity. nih.gov This technique is particularly valuable when distinguishing between isomers or other compounds that may have the same nominal mass but different elemental formulas. bioanalysis-zone.com

Table 1: Theoretical High-Resolution Mass Data for this compound (C₁₆H₃₂O₂)

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

| [M]+• (Radical Cation) | C₁₆H₃₂O₂ | 256.24023 |

| [M+H]⁺ (Protonated) | C₁₆H₃₃O₂⁺ | 257.24751 |

| [M+Na]⁺ (Sodiated) | C₁₆H₃₂NaO₂⁺ | 279.22945 |

Isotopic Labeling Strategies for Metabolic Flux and Origin Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. researchgate.net This strategy involves introducing atoms with a stable, non-radioactive heavy isotope (e.g., ¹³C, ²H, or ¹⁵N) into a precursor molecule. nih.gov This "labeled" precursor is then supplied to a cell culture, organism, or environmental system. As the precursor is metabolized, the heavy isotopes are incorporated into downstream products.

In the context of this compound, isotopic labeling can be employed to investigate its biosynthetic pathway. For instance, by providing a simple carbon source labeled with ¹³C, such as glucose or a short-chain fatty acid, researchers can track the incorporation of the ¹³C atoms into the fatty acid chain of 6-methyltetradecanoic acid. dntb.gov.ua Subsequent analysis by mass spectrometry or NMR spectroscopy can identify the positions and extent of ¹³C enrichment. This information reveals the metabolic precursors and the sequence of enzymatic reactions that lead to the synthesis of this specific branched-chain fatty acid. Such studies are crucial for understanding microbial lipid metabolism and identifying the origin of specific biomarkers in environmental samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. nih.gov It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and their spatial relationships, allowing for the complete and unambiguous confirmation of a molecule's structure, including its stereochemistry.

¹H NMR and ¹³C NMR Techniques

¹H (proton) and ¹³C NMR spectra provide foundational information for structural characterization. Each unique proton and carbon atom in the this compound molecule generates a distinct signal (or resonance) in the spectrum, with its position (chemical shift, δ) indicating its electronic environment.

¹H NMR: The spectrum for this compound is expected to show characteristic signals. The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet around δ 3.7 ppm. aocs.org The protons on the carbon adjacent to the carbonyl group (α-CH₂) would resonate as a triplet around δ 2.3 ppm. aocs.org The bulk of the methylene (B1212753) (-CH₂) groups in the long chain would produce a large, overlapping signal around δ 1.2-1.4 ppm. The terminal methyl group (-CH₃) at the end of the chain would appear as a triplet around δ 0.88 ppm. The protons of the branched methyl group (-CH₃) and the adjacent methine (-CH) proton at the C6 position would produce a doublet and a multiplet, respectively, providing key evidence for the branch point. aocs.org

¹³C NMR: The ¹³C spectrum provides complementary information. The carbonyl carbon of the ester is typically found far downfield. The carbon of the methoxy group would be distinct, as would the carbons at the branch point (C6 and the attached methyl carbon). The remaining methylene and methyl carbons along the chain would have characteristic chemical shifts that can be predicted and compared to reference data for similar long-chain esters.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | C=O | - | ~174 |

| - | O-CH₃ | ~3.67 (singlet) | ~51 |

| 2 | α-CH₂ | ~2.30 (triplet) | ~34 |

| 3 | β-CH₂ | ~1.63 (multiplet) | ~25 |

| 4, 5, 7-13 | -(CH₂)n- | ~1.25 (multiplet) | ~29-32 |

| 6 | -CH- | ~1.5 (multiplet) | ~35-39 |

| 6-CH₃ | -CH₃ | ~0.85 (doublet) | ~19-22 |

| 14 | Terminal CH₃ | ~0.88 (triplet) | ~14 |

2D NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. magritek.com For this compound, COSY would show a correlation between the α-CH₂ protons (at C2) and the β-CH₂ protons (at C3), and sequentially along the carbon chain. It would also crucially show a correlation between the methine proton at C6 and the protons of the branched methyl group, confirming their direct connection.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. magritek.com It allows for the unambiguous assignment of carbon resonances based on their corresponding, and often better-resolved, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for connecting molecular fragments. For instance, an HMBC spectrum would show a correlation from the methoxy protons (-OCH₃) to the carbonyl carbon (C1), confirming the ester functionality. It would also show correlations from the branched methyl protons to both the methine carbon (C6) and the adjacent methylene carbons (C5 and C7), definitively pinpointing the location of the methyl branch along the main fatty acid chain.

Sample Preparation Strategies for Complex Biological and Environmental Matrices

Effective sample preparation is a critical prerequisite for the successful analysis of trace compounds like this compound in complex samples such as biological tissues, fluids, or environmental extracts. gcms.cznih.gov The primary goals are to isolate the analyte from interfering substances (e.g., proteins, salts, polar lipids), concentrate it to a detectable level, and ensure it is in a form compatible with the analytical instrument. websiteonline.cn

Extraction and Derivatization Optimization for this compound

The analysis of fatty acids from biological and environmental sources typically involves a two-step process: extraction of total lipids followed by derivatization of the fatty acids to a more volatile form for analysis, commonly by Gas Chromatography (GC).

Extraction: The first step is the extraction of total lipids from the sample matrix. Common methods include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). websiteonline.cntiaft.org LLE protocols, such as those developed by Folch or Bligh and Dyer, use a mixture of polar and non-polar solvents (e.g., chloroform/methanol (B129727)/water) to partition lipids into an organic phase, leaving more polar contaminants in the aqueous phase. SPE offers a more targeted approach, where lipids are adsorbed onto a solid sorbent material and then selectively eluted with an appropriate solvent, providing a cleaner extract. tiaft.org

Derivatization: While the target analyte is already a methyl ester, its parent compound, 6-methyltetradecanoic acid, would need to be derivatized if the analysis starts from the free fatty acid pool. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester, significantly improving chromatographic peak shape and sensitivity in GC analysis. nih.govsigmaaldrich.com The most common method is esterification to form fatty acid methyl esters (FAMEs). This is typically achieved through acid-catalyzed reactions using reagents like boron trifluoride in methanol (BF₃-methanol) or methanolic HCl. researchgate.netgcms.cz The reaction conditions, such as temperature and time, must be optimized to ensure complete derivatization without causing degradation of the analyte.

Table 3: Common Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| 6-methyltetradecanoic acid |

| Glucose |

| Chloroform |

| Methanol |

| Boron trifluoride |

Solid-Phase Microextraction (SPME) and Other Enrichment Methods

Advanced analytical research into this compound, a branched-chain fatty acid methyl ester (FAME), often necessitates sophisticated sample preparation techniques to isolate and concentrate the analyte from complex matrices. Solid-Phase Microextraction (SPME) has emerged as a powerful and widely adopted solvent-free enrichment method for volatile and semi-volatile organic compounds, including FAMEs. This technique, coupled with gas chromatography-mass spectrometry (GC-MS), offers high sensitivity and selectivity for the analysis of trace amounts of this compound.

The efficacy of SPME is highly dependent on several experimental parameters, most notably the choice of the fiber coating. Different coatings exhibit varying affinities for analytes based on polarity and molecular weight. For the analysis of FAMEs, which are relatively nonpolar, fibers with nonpolar or bipolar characteristics are generally preferred.

A comparative study on the extraction efficiency of different SPME fibers for a range of volatile compounds, including esters, can provide valuable insights into the optimal selection for this compound. The selection is critical for achieving maximum sensitivity and accurate quantification.

Table 1: Comparison of SPME Fiber Coatings for the Extraction of Volatile Esters

| Fiber Coating Material | Polarity | Principle of Extraction | Typical Applications for Esters |

| Polydimethylsiloxane (B3030410) (PDMS) | Nonpolar | Absorption | Analysis of nonpolar, high molecular weight esters. |

| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Bipolar | Adsorption/Absorption | Broad-range screening of volatile and semi-volatile esters with varying polarities. researchgate.net |

| Polyacrylate (PA) | Polar | Absorption | Extraction of polar esters from aqueous matrices. |

| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Bipolar | Adsorption | Analysis of small, volatile esters and other low molecular weight compounds. |

In the context of insect chemical ecology, SPME has been instrumental in analyzing cuticular lipids and pheromones, which can include branched-chain esters like this compound. A study focusing on the detection of non-volatile fatty acid derivatives on the insect cuticle utilized SPME with in-situ transesterification. nih.govresearchgate.netcapes.gov.br This approach involves rubbing the SPME fiber on the insect cuticle to sample lipids, followed by derivatization to FAMEs directly on the fiber for subsequent GC-MS analysis. While this study did not specifically report on this compound, the methodology is highly relevant for its analysis in similar biological samples.

The optimization of SPME parameters is crucial for developing a robust analytical method. Key parameters that are typically optimized include extraction temperature, extraction time, and desorption conditions. An increase in extraction temperature generally enhances the volatility of semi-volatile compounds, thereby improving their transfer to the headspace and subsequent adsorption onto the SPME fiber. nih.gov However, excessively high temperatures can lead to the degradation of thermally labile compounds. The extraction time is another critical factor that influences the amount of analyte extracted, with equilibrium times varying depending on the analyte and matrix.

Table 2: General Optimized Headspace SPME-GC-MS Parameters for FAME Analysis in Biological Samples

| Parameter | Optimized Condition | Rationale |

| SPME Fiber | Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) | Effective for a broad range of FAMEs due to its bipolar nature. nih.gov |

| Extraction Mode | Headspace (HS) | Minimizes matrix effects and extends fiber lifetime. |

| Extraction Temperature | 70 °C | Increases the headspace concentration of semi-volatile FAMEs. nih.gov |

| Extraction Time | 20 min | Allows for sufficient partitioning of analytes to the fiber to achieve equilibrium. nih.gov |

| Desorption Temperature | 250 °C | Ensures complete transfer of analytes from the fiber to the GC inlet. |

| Desorption Time | 4 min | Prevents carryover between analyses. |

Beyond SPME, other enrichment methods can be applied to the analysis of this compound. These techniques are particularly useful when dealing with very low concentrations of the analyte or in matrices that are not amenable to direct SPME analysis.

Other Enrichment Methods:

Stir Bar Sorptive Extraction (SBSE): This technique utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS). It offers a much larger extraction phase volume compared to SPME, resulting in higher recovery and sensitivity for less volatile compounds.

Dispersive Liquid-Liquid Microextraction (DLLME): In DLLME, a small volume of an extraction solvent is dispersed into an aqueous sample, forming a cloudy solution. The analyte partitions into the fine droplets of the extraction solvent, which are then collected by centrifugation for analysis. This method is fast, simple, and provides high enrichment factors.

Solid-Phase Extraction (SPE): SPE is a well-established technique that uses a solid sorbent packed in a cartridge to retain analytes from a liquid sample. The analytes are then eluted with a small volume of a suitable solvent. SPE allows for the processing of larger sample volumes and can effectively remove interfering matrix components.

The choice of the most appropriate enrichment method depends on the specific research question, the nature of the sample matrix, the concentration of this compound, and the available analytical instrumentation. For volatile and semi-volatile analysis from the headspace of a sample, SPME is often the method of choice due to its simplicity, speed, and solvent-free nature. For more challenging matrices or when higher sensitivity is required, techniques like SBSE or DLLME may be more suitable.

Synthetic Strategies and Derivatization for Academic Research

Stereoselective Synthesis of Methyl 6-methyltetradecanoate and its Enantiomers

Achieving control over the stereochemistry at the C-6 chiral center is paramount for elucidating the biological roles of individual enantiomers. The primary strategies employed are chiral auxiliary-based methods and asymmetric catalysis, which guide the formation of the desired stereoisomer. ethz.ch

Chiral auxiliaries are reusable, enantiopure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. ethz.ch This substrate-controlled approach is a robust and well-established method for asymmetric synthesis. ethz.ch

For the synthesis of (R)- or (S)-6-methyltetradecanoate, a common strategy involves the use of Evans oxazolidinone auxiliaries or pseudoephedrine amides. The general sequence is as follows:

Acylation: A commercially available chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with a suitable carboxylic acid derivative (e.g., an acyl chloride) that will become the main chain of the target molecule. wikipedia.org

Diastereoselective Alkylation: The resulting N-acyl oxazolidinone is deprotonated with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to form a chiral enolate. This enolate is then alkylated with an appropriate electrophile. To form the 6-methyltetradecanoate structure, one could envision a strategy involving the alkylation of an enolate derived from an auxiliary attached to a C6 chain with an 8-carbon alkyl halide. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. wikipedia.orgnih.gov

Auxiliary Cleavage: The newly formed, diastereomerically pure product is then cleaved from the auxiliary. This is often achieved by hydrolysis (acidic or basic) or transesterification to directly yield the methyl ester. nih.gov The valuable chiral auxiliary can typically be recovered for reuse. sigmaaldrich.com

Pseudoephedrine amides offer a similar level of stereocontrol and have the advantage of often forming highly crystalline derivatives, which can simplify purification. nih.gov The alkylation of the corresponding enolate proceeds with high diastereoselectivity, which is controlled by the chiral backbone of the pseudoephedrine. wikipedia.orgnih.gov

Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Alkylation

| Chiral Auxiliary | Key Features | Typical Application | Cleavage Method |

|---|---|---|---|

| Evans Oxazolidinones | High diastereoselectivity in alkylation and aldol (B89426) reactions; well-defined transition state models. wikipedia.org | Asymmetric synthesis of chiral carboxylic acids, alcohols, and aldehydes. wikipedia.org | LiOH/H₂O₂; LiOOH; Acid or base hydrolysis. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Forms highly crystalline amides; high diastereoselectivity, especially for creating quaternary centers. nih.gov | Asymmetric synthesis of enantiomerically enriched carboxylic acids, ketones, and alcohols. nih.gov | Acidic or basic hydrolysis (e.g., 9N H₂SO₄ or Bu₄NOH). nih.gov |

| Camphorsultams | Provides high stereocontrol due to the rigid bicyclic structure. sigmaaldrich.com | Used in a variety of asymmetric transformations including alkylations and Diels-Alder reactions. sigmaaldrich.com | Hydrolysis with LiOH or reduction with LiAlH₄. |

Asymmetric catalysis offers a more atom-economical approach where a small, substoichiometric amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. ethz.chccnu.edu.cn This reagent-controlled strategy is a cornerstone of modern green chemistry. nih.gov

The synthesis of chiral branched-chain alkanes can be achieved through catalytic asymmetric conjugate addition reactions. A plausible route to this compound would involve the conjugate addition of an organometallic reagent to an α,β-unsaturated ester, catalyzed by a chiral transition metal complex.

A representative catalytic cycle might involve:

Catalyst Activation: A transition metal precursor (e.g., copper, rhodium, or palladium) complexes with a chiral ligand to form the active catalyst. ccnu.edu.cn

Substrate Binding: The α,β-unsaturated ester substrate coordinates to the chiral catalyst.

Stereoselective Addition: The nucleophile (e.g., an organozinc or organocuprate reagent) adds to the β-position of the activated substrate. The chiral environment created by the ligand directs the nucleophile to one face of the molecule, establishing the stereocenter.

Product Release: The saturated product is released, and the chiral catalyst is regenerated to begin a new cycle. princeton.edu

For this compound, this could be approached by the 1,4-addition of a methyl group (from a reagent like a methylcuprate) to a methyl tetradec-6-enoate substrate, or conversely, the addition of an octyl group to methyl 2-methylhex-2-enoate. The development of visible-light-induced asymmetric catalysis also presents new opportunities for these transformations under mild conditions. ccnu.edu.cn

Synthesis of Labeled Analogues for Mechanistic and Tracer Studies

Isotopically labeled analogues of this compound are indispensable tools for metabolic research, allowing for the tracing of its pathways and quantification in biological systems via mass spectrometry. nih.gov Deuterium (B1214612) (²H) and carbon-13 (¹³C) are the most commonly used stable isotopes. medchemexpress.com

Deuterium labeling can be achieved through several methods, often involving the reduction of an unsaturated precursor with deuterium gas (D₂). imreblank.ch A common and effective method utilizes Wilkinson's catalyst (RhCl(PPh₃)₃). imreblank.ch

A synthetic route could be:

Preparation of an Unsaturated Precursor: An unsaturated analogue, such as methyl 6-methyltetradec-x-enoate, is synthesized. The position of the double bond is chosen to be at or near the desired labeling site.

Catalytic Deuteration: The unsaturated ester is dissolved in a suitable solvent (e.g., benzene (B151609) or ethanol) in the presence of Wilkinson's catalyst. The reaction vessel is flushed with deuterium gas, which then adds across the double bond to introduce two deuterium atoms into the molecule. imreblank.chgoogle.com

Purification: The resulting deuterated this compound is purified from the catalyst and any remaining starting material.

Alternatively, specific positions can be deuterated by using deuterated building blocks in a convergent synthesis. nih.gov For example, a deuterated alkyl halide could be used in a chiral auxiliary-controlled alkylation.

The synthesis of ¹³C-labeled compounds requires the precise introduction of a ¹³C-enriched precursor at a specific position in the carbon skeleton. researchgate.net A documented method for labeling tetradecanoic acid at the C-6 position provides a direct blueprint for synthesizing the target molecule. nih.gov

The key steps for synthesizing [6-¹³C]-tetradecanoic acid are: nih.gov

Preparation of Labeled Alkylcadmium Chloride: A ¹³C-labeled alkyl halide, such as [1-¹³C]1-bromohexane, is converted into the corresponding Grignard reagent, which is then reacted with cadmium chloride to form the labeled dihexylcadmium.

Coupling Reaction: This organocadmium reagent is coupled with the half-acid chloride methyl ester of a dioic acid (e.g., methyl 8-chloroformyloctanoate). This reaction forms a ¹³C-labeled oxo fatty acid ester.

Reduction: The ketone functionality is removed. This is typically done by first forming the tosylhydrazone of the oxo-ester, followed by reduction with a reagent like sodium cyanoborohydride. This step yields the [6-¹³C]methyl tetradecanoate (B1227901). nih.gov

Hydrolysis (if acid is desired): The resulting labeled ester can be hydrolyzed to yield [6-¹³C]tetradecanoic acid. nih.gov For the purpose of obtaining the methyl ester, this final step is omitted.

Table 2: Summary of Isotopic Labeling Strategies

| Isotope | Precursor | Key Reagent/Reaction | Application |

|---|---|---|---|

| Deuterium (²H) | Unsaturated fatty acid ester | D₂, Wilkinson's Catalyst | Tracer for metabolic studies, internal standard for mass spectrometry. nih.govimreblank.ch |

| Carbon-13 (¹³C) | ¹³C-labeled alkyl halide | Organocadmium coupling, followed by tosylhydrazone reduction. nih.gov | Mechanistic studies, NMR spectroscopy, metabolic flux analysis. researchgate.netnih.gov |

Chemoenzymatic Synthetic Approaches to Branched Fatty Acid Methyl Esters

Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts (enzymes) with the practicality of chemical reactions. biorxiv.orgmdpi.com This approach is particularly valuable for the synthesis of complex molecules like branched fatty acids under mild conditions. nih.govscielo.br

Enzymes such as lipases and fatty acid synthases (FAS) are central to these strategies. biorxiv.org Lipases are widely used for their ability to catalyze esterification, transesterification, and hydrolysis reactions with high chemo- and regioselectivity. scielo.br

A potential chemoenzymatic route to this compound could involve:

Enzymatic Synthesis of a Branched-Chain Acid: A fatty acid synthase system, potentially from bacteria known to produce branched-chain fatty acids, could be engineered or utilized. biorxiv.orgnih.gov These systems use methyl-branched CoA esters (e.g., methylmalonyl-CoA) as building blocks to create fatty acids with methyl groups at various positions. nih.gov By controlling the primers and extender units supplied to the enzymatic machinery, it may be possible to direct the synthesis toward 6-methyltetradecanoic acid.

Lipase-Catalyzed Esterification: The resulting branched-chain fatty acid is then esterified with methanol (B129727) to produce the final product. This step is efficiently catalyzed by an immobilized lipase (B570770), such as lipase from Pseudomonas fluorescens or Candida antarctica (Novozym 435). The reaction is typically carried out in an organic solvent at mild temperatures (e.g., 30-50 °C), and the enzyme can be recovered and reused. scielo.br

Alternatively, a lipase could be used to resolve a racemic mixture of 6-methyltetradecanoic acid or its ester through stereoselective hydrolysis or esterification, providing access to one of the enantiomers. Recombinant microorganisms can also be engineered to produce specific fatty acid derivatives, which are then secreted and can be chemically modified in the fermentation broth. google.com

Development of Synthetic Standards for Quantitative Analysis

The accurate quantification of specific branched-chain fatty acids (BCFAs) from complex biological or environmental matrices is a significant analytical challenge. For a compound like 6-methyltetradecanoic acid, reliable measurement is critically dependent on the availability of a high-purity synthetic standard of its methyl ester, this compound. These standards are indispensable for method validation, instrument calibration, and unequivocal identification in analytical techniques such as gas chromatography (GC) and mass spectrometry (MS).